molecular formula C9H5ClFNO B6294384 5-(2-Chloro-4-fluorophenyl)-oxazole CAS No. 2004517-65-9

5-(2-Chloro-4-fluorophenyl)-oxazole

Cat. No.: B6294384
CAS No.: 2004517-65-9
M. Wt: 197.59 g/mol
InChI Key: LRBSWTSHTDAPQK-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-fluorophenyl)-oxazole (CAS Number: 2004517-65-9) is a chemical compound with the molecular formula C 9 H 5 ClFNO and a molecular weight of 197.59 g/mol. This organohalide-substituted oxazole is provided as a high-purity (≥98%) material for research and development purposes . The oxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, known for its presence in compounds with a wide range of biological activities . While specific pharmacological data for this compound is limited in the public domain, structurally similar oxazole derivatives are extensively investigated for their potential as anticancer agents, with some analogs functioning as inhibitors of tubulin polymerization, a key mechanism for targeting proliferating cells . Other research avenues for oxazole-based compounds include their evaluation as antimicrobial and antioxidant agents . The 2-chloro-4-fluoro-phenyl substitution may influence the compound's electronic properties and binding interactions with biological targets, making it a valuable building block for constructing more complex molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-chloro-4-fluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO/c10-8-3-6(11)1-2-7(8)9-4-12-5-13-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBSWTSHTDAPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing intricate details about the chemical environment of magnetically active nuclei. For 5-(2-Chloro-4-fluorophenyl)-oxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments offers a comprehensive map of its molecular architecture.

Chemical Shift Analysis and Spin-Spin Coupling Patterns

The ¹H NMR spectrum of an oxazole (B20620) derivative typically reveals distinct signals for the protons on the oxazole ring and the substituted phenyl ring. For a related compound, 5-(4-fluorophenyl)-2-phenyloxazole, the protons on the phenyl ring attached to the oxazole moiety show multiplets in the aromatic region (δ 7.16-8.12 ppm) rsc.org. In the case of this compound, the protons on the phenyl ring would be expected to exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The proton on the oxazole ring would likely appear as a singlet in a distinct region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar structure, 5-(4-fluorophenyl)-2-phenyloxazole, the carbon signals are observed between δ 116.0 and 163.6 ppm rsc.org. In this compound, the carbon atoms of the phenyl ring will show characteristic chemical shifts influenced by the electron-withdrawing effects of the chlorine and fluorine substituents. Furthermore, the carbon atoms will exhibit coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.), which provides valuable information for assigning the signals to specific carbon atoms. For instance, in a fluorinated benzothiazole (B30560) derivative, a large one-bond C-F coupling constant (¹JCF) of 254.4 Hz was observed rsc.org.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A single signal would be expected for the fluorine atom in this compound. The chemical shift of this signal provides insight into the electronic environment of the fluorine atom. For example, the ¹⁹F NMR spectrum of a similar compound, 2-(2,2-Di-4-fluorophenyl-1-fluorovinyl)benzo[d]thiazole, showed a singlet at δ -110.8 ppm rsc.org.

Table 1: Representative NMR Data for Structurally Related Compounds

CompoundNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
5-(4-fluorophenyl)-2-phenyloxazole¹H7.16-8.12 (m)- rsc.org
5-(4-fluorophenyl)-2-phenyloxazole¹³C116.0-163.6- rsc.org
2-(2,2-Di-4-fluorophenyl-1-fluorovinyl)benzo[d]thiazole¹⁹F-110.8 (s)- rsc.org

This table presents data for structurally similar compounds to provide an expected range for the chemical shifts of this compound.

Conformational Analysis via NMR

While detailed conformational analysis of this compound using NMR is not extensively reported in the provided search results, NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine the preferred spatial arrangement of the phenyl and oxazole rings. The presence or absence of through-space correlations between protons on the different rings would indicate their relative proximity and thus the dominant conformation. Theoretical calculations, often used in conjunction with experimental NMR data, can help identify low-energy conformers core.ac.uk. For other oxazole derivatives, computational studies have been used to predict the existence of multiple conformers with varying orientations of substituents relative to the oxazole ring core.ac.uk.

Mass Spectrometry for Precise Molecular Structure Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental formula of the compound. For this compound (C₉H₅ClFNO), the calculated exact mass can be compared to the experimentally determined mass to confirm its elemental composition with a high degree of confidence. For example, the HRMS data for 2-(2,2-Di-4-fluorophenyl-1-fluorovinyl)benzo[d]thiazole showed a calculated mass of 330.0753 for [M-H]⁺ and a found mass of 330.0749, confirming its elemental formula rsc.org. Similarly, HRMS data for other oxazole derivatives have been used to confirm their structures rsc.orgamazonaws.com.

Fragmentation Pathways and Isotopic Patterns

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to study the fragmentation pathways of this compound. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to confirm the connectivity of the atoms. The presence of chlorine in the molecule will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the M+2 peak being approximately one-third the intensity of the M peak. This isotopic signature is a key identifier for chlorinated compounds. The fragmentation would likely involve cleavage of the bonds connecting the phenyl and oxazole rings, as well as fragmentation of the oxazole ring itself.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the bonding and electronic structure of the molecule.

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. The spectra would show characteristic absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, C-N, C-O, C-Cl, and C-F bonds within this compound. For instance, the IR spectra of related oxazole derivatives show characteristic bands for the oxazole ring and the substituted phenyl rings rsc.org. The C-Cl and C-F stretching vibrations would appear in the fingerprint region of the IR spectrum, providing further evidence for the presence of these halogens.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly documented, X-ray crystallography data from closely related phenyl-oxazole compounds provide a strong basis for predicting its solid-state characteristics. researchgate.netsemanticscholar.org

X-ray crystallography would reveal the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. In similar 4,5-disubstituted oxazoles, the oxazole ring itself is planar, with bond lengths and angles that are consistent with its aromatic character. researchgate.net A critical conformational feature is the dihedral angle between the plane of the oxazole ring and the plane of the phenyl ring. In analogous structures, this angle can vary significantly, from nearly co-planar to highly twisted (e.g., up to 64°), depending on the steric and electronic effects of the substituents. semanticscholar.org For this compound, the ortho-chloro substituent would likely induce a significant twist, preventing full co-planarity between the two rings.

Table 3: Representative Bond Geometries from Analogous Phenyl-Oxazole Structures

ParameterBond/AngleTypical ValueReference
Bond LengthOxazole C=N~1.37 Å acs.org
Bond LengthOxazole C-O~1.36 Å researchgate.net
Dihedral AnglePhenyl Ring / Oxazole Ring10° - 65° semanticscholar.org

In the solid state, molecules of this compound would be held together by a network of non-covalent intermolecular interactions, which dictate the crystal packing. Analysis of related structures reveals several key interactions that are likely to be present. researchgate.net

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds involving the aromatic C-H groups and the oxygen or nitrogen atoms of the oxazole ring are expected. Furthermore, the fluorine atom can act as a weak hydrogen bond acceptor, leading to C-H···F interactions. semanticscholar.org

Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis, Differential Thermal Analysis)

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to evaluate the stability of a material as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For a stable organic compound like this compound, the TGA curve would be expected to show a flat plateau at lower temperatures, indicating no mass loss. The onset of a sharp drop in mass signifies the temperature at which decomposition begins. Heterocyclic compounds containing aromatic rings, such as oxazoles, are generally thermally stable, often exhibiting decomposition temperatures well above 200°C. researchgate.net

Differential Thermal Analysis (DTA) or the related technique, Differential Scanning Calorimetry (DSC), measures the difference in temperature between a sample and a reference as they are heated. This reveals thermal events like melting, crystallization, and decomposition. The DTA curve for this compound would show a sharp endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks would indicate the energy released during oxidative decomposition. orientjchem.org

Studies on similar heterocyclic compounds show they are often stable up to temperatures of 250-270°C. researchgate.net The thermal stability of this compound is expected to be high due to the inherent stability of the aromatic oxazole and phenyl rings. The decomposition process itself is likely to be complex, involving the fragmentation of the heterocyclic ring and the release of volatile products. orientjchem.org

Computational and Theoretical Studies of Oxazole Frameworks

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for predicting the properties of molecular systems. For oxazole (B20620) derivatives, these methods offer deep insights into their geometric and electronic features.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. irjweb.comnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. irjweb.comnih.gov This method, often paired with basis sets like 6-311G++(d,p), is employed to predict the optimized geometry and ground state properties of oxazole derivatives. irjweb.comresearchgate.net

Theoretical DFT analysis has been performed on various heterocyclic aromatic molecules to determine their optimized molecular geometry in the ground state. irjweb.com For instance, in a study of an N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, calculations using the B3LYP method with a 6–311++G(d,p) basis set were used to predict its structural parameters. irjweb.com Such calculations are foundational for understanding the molecule's stability and reactivity.

Ab Initio Methods for Electronic Structure

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. esisresearch.org The Hartree-Fock (HF) method is a fundamental ab initio approach that has been used to study the electronic structure of oxazole derivatives. nih.govesisresearch.org For example, the vibrational frequencies of 5-methyl-2-(p-fluorophenyl)benzoxazole were computed using the Hartree-Fock/6-31G* basis set. esisresearch.org While DFT methods like B3LYP are often found to be superior for molecular problems, ab initio calculations provide a valuable benchmark and are crucial for a comprehensive understanding of the electronic structure. nih.gov

Studies on various oxazole derivatives have utilized both ab initio and DFT methods to investigate their geometric and electronic properties, including net charges, bond lengths, and dipole moments. researchgate.net These computational approaches are powerful for elucidating the structure-property relationships within this class of compounds. researchgate.net

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Computational methods are also employed to predict spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra can be compared with experimental data to confirm molecular structures. researchgate.netresearchgate.net

For instance, DFT calculations have been used to predict the vibrational modes and chemical shifts of oxazol-5-one derivatives, showing good correlation with experimental data. researchgate.net Similarly, time-dependent DFT (TD-DFT) is a standard method for calculating electronic absorption spectra, providing information on excitation energies and oscillator strengths. researchgate.netresearchgate.net These predictions are instrumental in interpreting experimental spectra and understanding the electronic transitions within the molecule.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational analysis provides key descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. irjweb.comnih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov

Computational studies on oxazole derivatives often include HOMO-LUMO analysis to assess their reactivity. irjweb.comkbhgroup.in For example, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103), the HOMO and LUMO energies were calculated to be -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV. ajchem-a.com This information is vital for predicting the sites of electrophilic and nucleophilic attack. kbhgroup.in

Below is a table summarizing representative HOMO-LUMO data for a related oxadiazole compound.

Molecular OrbitalEnergy (eV)
HOMO-6.5743
LUMO-2.0928
Energy Gap4.4815

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole ajchem-a.com

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP surface displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For various heterocyclic compounds, MEP analysis has been used to identify the most likely sites for chemical reactions. irjweb.comresearchgate.net In oxazole derivatives, the nitrogen and oxygen atoms of the oxazole ring, as well as any electronegative substituents, typically represent regions of negative electrostatic potential. kbhgroup.in This analysis, combined with frontier molecular orbital theory, provides a comprehensive picture of the molecule's reactivity. irjweb.comkbhgroup.in

Aromaticity Indices and Stability

The stability of the oxazole ring in 5-(2-chloro-4-fluorophenyl)-oxazole is intrinsically linked to its aromatic character. Oxazoles are considered aromatic compounds, though their aromaticity is less pronounced than that of analogous sulfur-containing heterocycles like thiazoles. This is due to the high electronegativity of the oxygen atom, which leads to a less effective delocalization of π-electrons within the five-membered ring.

Computational chemistry provides several indices to quantify the aromaticity of heterocyclic compounds. These methods are crucial for predicting the stability and reactivity of the oxazole core.

Common Aromaticity Indices:

Nucleus-Independent Chemical Shift (NICS): This is a widely used magnetic criterion for aromaticity. NICS values are calculated at the center of the ring. A negative NICS value typically indicates the presence of a diatropic ring current, which is a hallmark of aromaticity.

Aromatic Stabilization Energy (ASE): ASE is a thermodynamic measure of stability gained by cyclic delocalization of electrons compared to an acyclic analogue. It is often calculated using isodesmic or homodesmotic reactions, which are hypothetical reactions designed to cancel out errors in computational methods.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure. It evaluates the bond length alternation in a ring system. A HOMA value close to 1 suggests low bond length alternation and high aromaticity, while a value close to 0 indicates a non-aromatic, localized system.

Electron-Based Indices: Methods like the Para-Delocalization Index (PDI) and the Fluctuation Index (FLU) analyze the electron distribution to assess aromaticity.

For the parent oxazole, computational studies have compared various methods to determine its stability. The presence of the 2-chloro-4-fluorophenyl substituent at the C5 position would be expected to modulate the electronic properties and, consequently, the aromaticity and stability of the oxazole ring through inductive and resonance effects. Theoretical calculations would be necessary to quantify these effects precisely. The oxazole ring itself is generally thermally stable. However, certain substitutions can render the ring susceptible to hydrolytic ring-opening and decarboxylation, particularly with 5-hydroxy and 4-carboxy substituents.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, conformational flexibility, and intermolecular interactions of molecules like this compound.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this is often used to predict the binding mode of a small molecule ligand to the active site of a target protein. For oxazole derivatives, docking studies have been instrumental in identifying potential biological targets and explaining structure-activity relationships (SAR). For instance, studies on other oxazole-containing compounds have used docking to investigate their interactions with enzymes like cyclooxygenase (COX) and protein targets like tubulin. A hypothetical docking study of this compound would involve placing the molecule into the binding site of a relevant protein to predict its binding affinity and key interactions, such as hydrogen bonds or hydrophobic contacts, which could inform its potential as a therapeutic agent.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein-ligand stability, and solvent effects. For oxazole derivatives, MD simulations can be used to:

Assess the stability of a ligand-protein complex predicted by docking.

Explore the conformational landscape of the molecule in different environments.

Calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone.

Studies on the parent oxazole have used ab initio nonadiabatic dynamics simulations to investigate its excited-state relaxation pathways following UV light excitation, revealing ultrafast ring-opening processes. While this relates to photoreactivity, similar principles in MD simulations can be applied to study the compound's behavior in a biological context.

Mechanistic Investigations using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are essential for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules.

DFT for Mechanistic Insights: DFT calculations can map out the potential energy surface of a chemical reaction, identifying transition states, intermediates, and activation energies. This information is critical for understanding how a reaction proceeds and for predicting its regioselectivity and stereoselectivity. For oxazole synthesis and functionalization, DFT has been used to:

Explain the regioselectivity of cycloaddition reactions used to form heterocyclic hybrids.

Investigate the mechanism of ring-opening reactions.

Clarify the role of catalysts in facilitating reactions.

Electronic Properties and Reactivity: DFT is also used to calculate fundamental electronic properties that govern a molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, are key indicators of chemical reactivity and kinetic stability. A small HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for electrophilic and nucleophilic attack. For the oxazole ring, electrophilic substitution typically occurs at the C5 position, though this can be influenced by activating groups. Nucleophilic substitution is more likely at C2.

For this compound, DFT calculations could provide detailed insights into its electronic structure, predicting how the chloro and fluoro substituents on the phenyl ring influence the reactivity of both the phenyl and oxazole moieties.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution on the Phenyl Moiety

The 2-chloro-4-fluorophenyl group in 5-(2-chloro-4-fluorophenyl)-oxazole is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the halogen substituents. However, the oxazole (B20620) ring itself, particularly when unsubstituted, is also electron-deficient, making electrophilic substitution on the oxazole ring difficult unless an electron-releasing substituent is present. pharmaguideline.com Electrophilic attack on the phenyl ring is therefore more likely than on the unsubstituted oxazole ring. The directing effects of the chloro and fluoro substituents, along with the oxazole group, will determine the position of substitution. Halogens are ortho, para-directing groups, while the oxazole can be considered a deactivating group. The outcome of such reactions would depend on the specific electrophile and reaction conditions. For instance, nitration of phenyl-substituted oxazoles has been reported. chempedia.info

Nucleophilic Substitution Reactions on Halogenated Sites

The halogenated sites on the phenyl ring of this compound are potential targets for nucleophilic aromatic substitution (SNAr). wikipedia.org These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comlibretexts.org In this molecule, both the chloro and fluoro groups, as well as the oxazole ring, are electron-withdrawing, making the phenyl ring electron-poor and susceptible to nucleophilic attack. masterorganicchemistry.com

Generally, in SNAr reactions, the rate of displacement of halogens follows the order F > Cl > Br > I, because the highly electronegative fluorine atom is better at stabilizing the intermediate carbanion, and the carbon-halogen bond cleavage is not the rate-determining step. masterorganicchemistry.com Therefore, the fluorine at the C-4 position is expected to be more readily substituted by a nucleophile than the chlorine at the C-2 position. The presence of the oxazole ring, particularly its nitrogen atom, can further influence the reactivity and regioselectivity of the substitution. wikipedia.org For instance, in heterocyclic systems like pyridine (B92270), leaving groups at the ortho and para positions relative to the nitrogen are more easily replaced. youtube.com

Oxidation and Reduction Chemistry of the Oxazole Ring

The oxazole ring can undergo both oxidation and reduction, often leading to ring-opening or transformation. pharmaguideline.com

Oxidation: Oxazole rings are susceptible to oxidation, which can result in ring cleavage. pharmaguideline.com Oxidizing agents like cold potassium permanganate, chromic acid, and ozone can open the oxazole ring. pharmaguideline.com However, hydrogen peroxide generally does not affect the oxazole ring. pharmaguideline.com The oxidation of substituted oxazoles can also lead to the formation of other products. For example, the oxidation of 4,5-diphenyloxazole (B1616740) with ceric ammonium (B1175870) nitrate (B79036) (CAN) yields the corresponding imide and benzoic acid. wikipedia.org In some cases, oxidation can occur at the oxazole ring without cleavage, such as the formation of N-oxides from substituted oxazoles. pharmaguideline.com The ring oxidation of 2H-oxazoles to 2-oxazolones, catalyzed by aldehyde oxidase, has also been observed. nih.gov

Reduction: The reduction of oxazoles can also lead to ring-opened products. pharmaguideline.com However, the stability of the oxazole ring towards reduction can vary depending on the substituents and the reducing agent used. For example, the polarographic reduction of the oxazole ring in protic solvents occurs at the C-2 position. tandfonline.com

Cycloaddition Reactions of Oxazoles (e.g., Diels-Alder as 2π or 4π components)

The oxazole ring can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene. pharmaguideline.comwikipedia.org This reactivity is attributed to the furan-type oxygen atom at position 1, which imparts diene-like behavior. pharmaguideline.com The Diels-Alder reaction of oxazoles with dienophiles, such as alkenes and alkynes, provides a pathway to synthesize pyridine and furan (B31954) derivatives. pharmaguideline.com The reactivity of the oxazole in these [4+2] cycloadditions is enhanced by the presence of electron-donating substituents on the ring. pharmaguideline.com Conversely, electron-withdrawing groups on the dienophile facilitate the reaction. wikipedia.org Phenyl-substituted oxazoles have been noted to have reduced reactivity in Diels-Alder reactions, possibly due to steric hindrance. chempedia.info

The general mechanism of a Diels-Alder reaction is a concerted pericyclic reaction that occurs via a single, cyclic transition state. wikipedia.org For oxazoles, the initial cycloaddition forms a bicyclic intermediate with an oxo bridge, which can then rearrange to form the final pyridine or furan product. wikipedia.org

Directed Functionalization Strategies (e.g., C-H Activation)

Directed C-H activation has emerged as a powerful tool for the selective functionalization of heterocyclic compounds, including those containing oxazole and phenyl rings. nih.govnih.gov This strategy typically involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

For a molecule like this compound, both the oxazole and the phenyl rings offer potential sites for C-H activation. The nitrogen atom of the oxazole ring can act as a directing group, facilitating functionalization at the C-4 position. Similarly, directing groups could be introduced onto the phenyl ring to control the site of C-H activation. Palladium-catalyzed C-H activation has been widely studied for the functionalization of phenyl-substituted heterocycles, including phenyloxazoles. researchgate.net These reactions can be used for various transformations, such as arylation, acylation, and alkylation. researchgate.net

Derivatization via Cross-Coupling Reactions at the Phenyl and Oxazole Rings

Cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are versatile methods for forming carbon-carbon bonds and are applicable to both the phenyl and oxazole rings of this compound. masterorganicchemistry.comyoutube.comyoutube.com

On the Phenyl Ring: The chloro and fluoro substituents on the phenyl ring can serve as leaving groups in palladium-catalyzed cross-coupling reactions. In Suzuki-Miyaura couplings, the general reactivity order for halogens is I > Br > Cl > F. nih.gov Therefore, the chlorine atom at the C-2 position would be expected to be more reactive than the fluorine at C-4 under typical conditions. This differential reactivity allows for selective functionalization. For instance, a Suzuki-Miyaura coupling could be performed selectively at the C-2 position, leaving the C-4 fluoro substituent intact for potential subsequent reactions.

On the Oxazole Ring: The oxazole ring itself can also be functionalized via cross-coupling reactions. researchgate.net This typically requires the introduction of a leaving group, such as a halogen, onto the oxazole ring. The C2 position of the oxazole ring is particularly susceptible to metallation, which can then be followed by quenching with an electrophile to install a handle for cross-coupling. pharmaguideline.com For example, 2-iodo-substituted oxazoles can be prepared and subsequently used in Suzuki-Miyaura cross-coupling reactions. researchgate.net

The combination of these cross-coupling strategies on both the phenyl and oxazole rings allows for the synthesis of a wide array of complex derivatives of this compound.

Summary of Reactivity

SectionReactivity TypeKey Features
5.1 Electrophilic Aromatic SubstitutionPhenyl ring is deactivated but more reactive than the unsubstituted oxazole ring. Halogens are ortho, para-directing.
5.2 Nucleophilic Aromatic SubstitutionPhenyl ring is activated by electron-withdrawing groups. Fluorine at C-4 is likely more reactive than chlorine at C-2.
5.3 Oxidation and ReductionOxazole ring is susceptible to ring-opening upon oxidation or reduction. Can form N-oxides or 2-oxazolones under specific conditions.
5.4 Cycloaddition ReactionsOxazole can act as a diene in Diels-Alder reactions to form pyridines and furans. Electron-donating groups on the oxazole enhance reactivity.
5.5 Directed C-H ActivationBoth phenyl and oxazole rings can be functionalized using directing groups and transition metal catalysts.
5.6 Cross-Coupling ReactionsHalogens on the phenyl ring (especially chlorine) are suitable for Suzuki-Miyaura and Heck couplings. The oxazole ring can be functionalized after introducing a leaving group.

Advanced Applications in Material Science and Organic Synthesis

As Key Intermediates and Building Blocks in Complex Organic Synthesis

The utility of 5-(2-Chloro-4-fluorophenyl)-oxazole as a foundational unit in organic chemistry is notable. Oxazole (B20620) derivatives are recognized as important synthetic intermediates and can serve as scaffolds for creating diverse molecular libraries. aablocks.com The presence of halogen atoms on the phenyl ring further enhances its versatility, enabling a range of coupling and substitution reactions.

The oxazole ring is an effective precursor for synthesizing more complex heterocyclic and polycyclic structures. Oxazoles can function as dienes in Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.org This reactivity allows for the construction of pyridines and other fused ring systems. For instance, the cycloaddition of oxazoles with various dienophiles is a well-established route to pyridine (B92270) derivatives. wikipedia.orgpharmaguideline.com This methodology, sometimes termed "bis-heteroannulation," can simultaneously form both a heterocyclic and a carbocyclic ring. clockss.org

Furthermore, the oxazole moiety can participate in dearomative cycloaddition reactions. For example, under photocatalytic conditions, substituted oxazoles can undergo [2π + 2π] cycloadditions with alkenes to form novel fused bicyclic scaffolds, such as 2-oxa-4-azabicyclo[3.2.0]hept-3-enes. acs.org The synthesis of various polycyclic aromatic compounds, including thienotriazolopyrimidinones and pyrrolo-quinoxalines, often relies on versatile heterocyclic starting materials that can be built up in a stepwise fashion. nih.gov Compounds like this compound serve as crucial building blocks in these multi-step syntheses, providing a stable core onto which additional rings can be fused. ontosight.ainih.govnih.gov

The chloro and fluoro substituents on the phenyl ring of this compound are not merely passive components; they are key functional groups that direct further chemical transformations. Halogen atoms, particularly chlorine, are effective leaving groups in nucleophilic aromatic substitution reactions. pharmaguideline.com This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, to the phenyl ring, thereby creating a diverse array of derivatives.

The halogen atoms are also pivotal for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. clockss.org These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For example, a halogen-rich intermediate like 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the utility of multiple halogen atoms in selectively forming complex substituted pyridines through sequential coupling reactions. nih.gov Similarly, the chloro group on the phenyl ring of the target oxazole can be selectively targeted for such couplings to link the oxazole unit to other molecular fragments. The fluorine atom, while less reactive in these couplings, significantly modulates the electronic properties of the molecule, which can influence reaction rates and the properties of the final product. pharmaexcipients.com The chlorination of related oxazole derivatives has been shown to produce reactive intermediates for further substitutions with N-, O-, and S-nucleophiles. researchgate.net

Interactive Data Table: Reactivity of Halogenated Oxazoles

Reaction TypeRole of HalogenPotential Products
Nucleophilic Aromatic Substitution Chlorine acts as a leaving group.Aminated, alkoxylated, or thiolated phenyl-oxazoles.
Suzuki Cross-Coupling Chlorine participates in catalytic cycle with palladium.Bi-aryl oxazole derivatives.
Buchwald-Hartwig Amination Chlorine is displaced to form C-N bond.N-Aryl substituted phenyl-oxazoles.
Diels-Alder Reaction Halogens modify dienophilicity of the oxazole ring.Substituted pyridines and other fused heterocycles.

Development of Functional Materials

The unique combination of a heterocyclic ring and halogen atoms makes this compound an attractive monomer or precursor for the synthesis of advanced functional materials with tailored properties.

Oxadiazole derivatives, which are structurally related to oxazoles, are well-known for their excellent thermal stability, oxidation resistance, and strong blue fluorescence emission, making them suitable for use in electroluminescent devices. researchgate.net Similarly, polymers and small molecules containing oxazole units are investigated for their optical properties. The incorporation of oxazole moieties into conjugated polymer backbones can be used to tune the material's band gap and emission color. researchgate.net

Azo dyes containing oxazolone (B7731731) rings have been synthesized and studied for their colorant properties. nih.gov The synthesis of such dyes often involves coupling reactions where heterocyclic amines are key components. sphinxsai.com The 2-chloro-4-fluorophenyl group in this compound can influence the final optical properties of a dye molecule through its electronic effects, potentially leading to bathochromic (color-deepening) or hypsochromic (color-lightening) shifts in the absorption spectrum. nih.gov Bifunctional azo reactive dyes have been developed from various heterocyclic components to achieve good fixation and light fastness on fabrics. mjbas.com The development of novel luminescent polymers often involves the synthesis of monomers with specific electron-withdrawing or donating groups to control the emission wavelength and efficiency. researchgate.net

The inclusion of fluorine atoms in a polymer backbone is a well-established strategy for enhancing its chemical and thermal stability, as well as lowering its surface energy. mdpi.comumn.edu Fluoropolymers exhibit exceptional durability even under aggressive chemical and thermal conditions. mdpi.com The C-F bond is significantly stronger than the C-H bond, contributing to this enhanced stability. mdpi.com

Poly(aryl ether oxazole)s are a class of high-performance polymers synthesized from bis(fluorophenyl)oxazole monomers via nucleophilic displacement reactions. acs.org The electron-withdrawing character of the oxazole ring activates the fluorine atoms on the adjacent phenyl rings toward substitution by bisphenols. acs.org The resulting polymers demonstrate good solubility and high thermal stability. acs.org Incorporating the 2-chloro-4-fluorophenyl moiety from this compound into a polymer chain would be expected to confer these desirable properties. The presence of both chlorine and fluorine could further enhance flame retardancy and resistance to chemical degradation. mdpi.comresearchgate.net

Interactive Data Table: Properties of Fluorinated Polymers

PropertyInfluence of FluorineRationale
Thermal Stability IncreasedHigh C-F bond dissociation energy. mdpi.com
Chemical Resistance IncreasedHigh electronegativity of fluorine shields the carbon backbone. mdpi.com
Surface Energy DecreasedLow polarizability of the C-F bond. umn.edu
Solubility Often ImprovedIntroduction of trifluoromethyl groups can improve solubility. acs.org

Role in Catalysis (e.g., as Ligands for Metal Complexes)

The nitrogen atom in the oxazole ring possesses a lone pair of electrons in an sp2 hybridized orbital, making it capable of acting as a nucleophile or a ligand for metal centers. mdpi.com Oxazole derivatives are used as ligands in transition metal catalysis, influencing both the activity of the catalyst and the properties of the resulting products. mdpi.com

For example, vanadium complexes synthesized with oxazole-oxazoline ligands have been shown to be active catalysts for ethylene (B1197577) polymerization and copolymerization with norbornene. mdpi.com The substitution pattern on the ligand has a considerable impact on the catalyst's performance and the microstructure of the resulting polymer. mdpi.com While direct catalytic applications of this compound are not extensively documented, its structure is analogous to ligands used in known catalytic systems. The electronic properties of the oxazole ring, modulated by the electron-withdrawing chloro- and fluoro-substituents on the phenyl group, could be harnessed to fine-tune the Lewis basicity of the nitrogen atom. This would alter the metal-ligand bond strength and, consequently, the catalytic activity and selectivity of the resulting metal complex. nih.gov

Applications in Agrochemical Formulations: A Focus on Chemical Properties for Formulation Development

The effectiveness of an agrochemical is not solely dependent on its intrinsic biological activity but also on the quality and stability of its formulation. The chemical properties of the active ingredient, such as this compound, are critical in developing a stable, effective, and user-friendly product. The oxazole moiety, a five-membered heterocyclic ring containing nitrogen and oxygen, is a known pharmacophore in many biologically active compounds, including fungicides and herbicides. mdpi.comsemanticscholar.org The presence of this ring system, combined with the chloro- and fluoro-substituents on the phenyl group, influences the compound's physicochemical properties, which are paramount for formulation development.

The stability of the oxazole ring itself is a key consideration. While generally stable, oxazoles can be susceptible to cleavage under strongly acidic or basic conditions, which needs to be factored into formulation design to ensure the longevity of the active ingredient. researchgate.net The halogen substituents on the phenyl ring of this compound enhance its lipophilicity, which can improve its penetration through the waxy cuticles of plants and the cell membranes of target pests. This increased lipophilicity, however, also impacts its solubility.

The development of effective agrochemical formulations, such as suspension concentrates (SC), emulsifiable concentrates (EC), or water-dispersible granules (WG), requires a thorough understanding of the active ingredient's solubility in various solvents and its compatibility with a range of adjuvants, surfactants, and other formulation inerts. While specific solubility data for this compound is not extensively published in publicly available literature, general solubility trends for similar halogenated aromatic compounds can provide valuable guidance.

Table 1: General Solubility Behavior of Halogenated Aromatic Compounds in Common Solvents

Solvent TypeGeneral SolubilityRationale
Polar Protic Solvents
(e.g., Water, Methanol, Ethanol)Low to ModerateThe polar nature of the solvent can interact with the heteroatoms in the oxazole ring, but the nonpolar halogenated phenyl group limits extensive solubility.
Polar Aprotic Solvents
(e.g., Acetone, Acetonitrile, Dimethylformamide)Moderate to HighThese solvents can effectively solvate both the polar and nonpolar regions of the molecule.
Nonpolar Solvents
(e.g., Toluene, Hexane, Xylene)Moderate to HighThe lipophilic character of the halogenated phenyl ring promotes solubility in nonpolar environments.

This table presents generalized solubility trends and is not based on experimental data for this compound.

The stability of this compound under various environmental conditions, such as exposure to UV light and varying temperatures, is another critical factor for formulation development. Photostability is crucial for foliar-applied agrochemicals to ensure a sufficient duration of action. The aromatic nature of both the phenyl and oxazole rings generally imparts a degree of UV stability.

Beyond its potential in agrochemicals, this compound serves as a versatile intermediate in organic synthesis and a building block for advanced materials. The oxazole ring is a valuable scaffold for the construction of more complex molecules with diverse biological and material properties. pharmaguideline.com

In material science, oxazole-containing polymers have been investigated for their thermal stability and optical properties. For instance, vanadium catalysts bearing oxazole-oxazoline ligands have been successfully employed in ethylene polymerization. acs.org While specific research on the polymerization of this compound is not widely documented, the presence of the reactive phenyl and oxazole moieties suggests its potential as a monomer or a precursor for the synthesis of functionalized polymers. The incorporation of halogen atoms can further enhance the fire-retardant properties and modify the refractive index of the resulting polymers.

In the field of organic synthesis, the halogenated phenyl group of this compound offers multiple sites for further functionalization through various cross-coupling reactions. This allows for the synthesis of a diverse library of derivatives with potentially enhanced biological activities or novel material properties. The synthesis of 2,5-disubstituted oxazoles is a well-established area of research, with various methods available for their preparation. rsc.org A research paper has reported the synthesis of a complex molecule containing a 2-chloro-4-fluorophenyl group attached to a different heterocyclic system, indicating the utility of this substituted phenyl ring in building complex bioactive molecules. biointerfaceresearch.com

Table 2: Potential Research Directions in Material Science

Application AreaPotential Role of this compoundKey Properties to Investigate
Specialty Polymers Monomer or co-monomer in polymerization reactions.Thermal stability, flame retardancy, optical properties (refractive index), mechanical strength.
Organic Electronics Building block for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).Luminescent properties, charge transport characteristics, and energy levels.
Functional Coatings Additive to enhance surface properties.Hydrophobicity, scratch resistance, and UV stability.

This table outlines potential, speculative applications and is intended to guide future research.

Q & A

Q. What are the established synthetic routes for 5-(2-Chloro-4-fluorophenyl)-oxazole, and what key reaction conditions optimize yield?

The synthesis typically employs van Leusen's oxazole synthesis , starting with 2-chloro-4-fluorobenzaldehyde and TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours). Potassium carbonate is used as a base, and post-reaction extraction with methyl tert-butyl ether improves purity. Yield optimization involves adjusting stoichiometry, reaction time, and purification methods (e.g., column chromatography). Key intermediates are validated via TLC and NMR .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromatic ring integration (e.g., distinguishing chloro and fluoro substituents).
  • HRMS : Validates molecular weight (e.g., calculated for C9H5ClFNO\text{C}_9\text{H}_5\text{ClFNO}: 213.00 g/mol).
  • IR Spectroscopy : Identifies oxazole ring vibrations (~1600 cm1^{-1}) and C-F/C-Cl stretches (1100–1000 cm1^{-1}).
  • DSC/TGA : Assess thermal stability and decomposition profiles .

Advanced Research Questions

Q. How can researchers employ crystallographic software like SHELX to resolve discrepancies between predicted and observed molecular geometries?

SHELX refines crystal structures by fitting experimental X-ray diffraction data to theoretical models. For this compound:

  • Use SHELXL for least-squares refinement, adjusting bond lengths/angles to match density maps.
  • Address disorders (e.g., fluorine/clarity in electron density) via PART instructions.
  • Validate against computational geometry (DFT-optimized structures) to identify steric or electronic distortions .

Q. What computational approaches are recommended to predict the biological target interactions of this compound derivatives?

  • Molecular Docking (AutoDock Vina) : Screen against kinase or GPCR targets using PDB structures. Focus on halogen bonding (Cl/F) with residues like Tyr or Asp.
  • MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories.
  • QSAR Models : Correlate substituent electronegativity (Cl/F) with activity using Hammett constants .

Q. What experimental strategies can address contradictions in reported biological activity data across different studies?

  • Orthogonal Assays : Compare enzyme inhibition (e.g., kinase IC50_{50}) vs. cellular viability (MTT assay) to differentiate direct vs. indirect effects.
  • Meta-Analysis : Pool data from multiple studies, adjusting for variables (e.g., cell line, assay pH).
  • Proteomics Profiling : Identify off-target interactions via affinity purification-MS .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional group contributions in oxazole derivatives?

  • Analog Synthesis : Replace Cl/F with H, Me, or NO2_2 to evaluate electronic effects.
  • Biological Testing : Measure IC50_{50} shifts in enzyme inhibition (e.g., 10x reduction with Cl→H substitution).
  • Electrostatic Potential Mapping (MEP) : Quantify halogen bond donor strength at the chloro-fluorophenyl group .

Methodological Tables

Table 1: Key Synthetic Parameters for Van Leusen Oxazole Synthesis

ParameterOptimal ConditionImpact on Yield
Reaction Temperature70°C>80% yield
Base (K2_2CO3_3)1.2 equivPrevents byproducts
SolventAnhydrous MethanolEnhances cyclization

Table 2: Computational Predictions for Target Binding

Target (PDB ID)Docking Score (kcal/mol)Key Interactions
EGFR Kinase (1M17)-9.2Cl⋯Tyr-1048 halogen bond
PARP1 (5DS3)-8.7F⋯Gly-863 hydrogen bond

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.